3-((4-chlorophenyl)sulfonyl)-N-(5-(2-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)propanamide
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Overview
Description
This compound is a complex organic molecule with several functional groups. It contains a sulfonyl group attached to a 4-chlorophenyl group, a propanamide group, and a 1,3,4-oxadiazol-2-yl group attached to a 5-(2-(methylthio)phenyl) group .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. Without specific literature or patents, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several functional groups. The 1,3,4-oxadiazol-2-yl group, for example, is a heterocyclic ring containing two nitrogen atoms and one oxygen atom .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the various functional groups present. For example, the sulfonyl group could potentially undergo substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the sulfonyl group could increase its polarity .Scientific Research Applications
Sulfonamides in Drug Development
Sulfonamides represent a significant class of compounds with a wide range of pharmacological activities. These include their use as diuretics, carbonic anhydrase inhibitors, and antiepileptics. The sulfonamide moiety is crucial in many clinically used drugs and has been explored for its potential in targeting various disease states, including cancer, glaucoma, and bacterial infections. The ongoing development and patenting of novel sulfonamide compounds underscore their versatility and importance in medicinal chemistry and drug design (Carta, Scozzafava, & Supuran, 2012).
1,3,4-Oxadiazole Derivatives
The 1,3,4-oxadiazole ring is another core structure that has been extensively investigated for its diverse pharmacological properties. Compounds containing this ring system have been reported to exhibit a broad spectrum of biological activities, including anticancer, antibacterial, and anti-inflammatory effects. This has led to the development of numerous derivatives with enhanced efficacy and reduced toxicity, highlighting the 1,3,4-oxadiazole scaffold's potential as a valuable pharmacophore in drug discovery and development. The therapeutic worth of 1,3,4-oxadiazole tailored compounds continues to be a significant area of research, with many compounds showing high therapeutic potency across various medical applications (Verma et al., 2019).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
3-(4-chlorophenyl)sulfonyl-N-[5-(2-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClN3O4S2/c1-27-15-5-3-2-4-14(15)17-21-22-18(26-17)20-16(23)10-11-28(24,25)13-8-6-12(19)7-9-13/h2-9H,10-11H2,1H3,(H,20,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NEGIDEHCRBOSJC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1C2=NN=C(O2)NC(=O)CCS(=O)(=O)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClN3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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